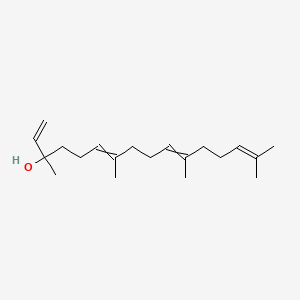
3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol
Overview
Description
“3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” is a chemical compound with the molecular formula C20H34O and a molecular weight of 290.48 . It is also known by other names such as Geranyllinalool and (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol .
Molecular Structure Analysis
The molecular structure of “3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” can be represented by the InChI string: InChI=1S/C20H34O/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-21-15-16-22/h9,11,13,15,17H,6-8,10,12,14,16H2,1-5H3/b19-11+,20-13+,21-15+ .Physical And Chemical Properties Analysis
“3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” has a density of 0.885g/mL at 20°C (lit.), a melting point of 51℃, a boiling point of 250 °C, and a flash point of 160°C . It is insoluble in water . The vapor pressure is 1.09E-07mmHg at 25°C, and the refractive index is n20/D 1.490 .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Diterpenes : The compound has been synthesized as part of efforts to produce diterpenes like geranyllinaloisocyanide, a substance isolated from marine sponges, through allyl cyanate-to-isocyanate rearrangement (Ichikawa, Yamazaki, & Isobe, 1993).
- Creation of Artificial Substrates : It has been used in enzymatic reactions to produce chiral compounds, demonstrating potential in the study of enzyme specificity and reaction pathways (Nagaki, Sato, Maki, Nishino, & Koyama, 2000).
Biochemical and Environmental Interactions
- Biotransformation in Sediments : In anoxic sediments, it undergoes biotransformation by bacterial communities, leading to the formation of various isomeric compounds, important for understanding environmental degradation processes (Grossi, Hirschler, Raphel, Rontani, Leeuw, & Bertrand, 1998).
- Extraction from Marine Algae : Extracted from brown algae, this compound is part of novel diterpenes, expanding the understanding of marine biochemistry (Combaut & Piovetti, 1983).
Applications in Organic Chemistry
- Synthesis of Complex Hydrocarbons : Its analogues have been synthesized and characterized to study the physical properties like freezing points and viscosities of complex hydrocarbons, relevant in material science (Nishida, Narukawa, Yokota, & Itoi, 1985).
- Study of Intramolecular Reactions : It's been used in studying the intramolecular cyclization routes to create novel steroidal structures, contributing to the field of medicinal chemistry (Bull & Mountford, 1999).
Pharmacological Insights
- Pharmacological Applications : While detailed pharmaceutical applications are outside the scope of this request, a review highlighted its potential applications in treating central nervous system disorders, indicating its broader biological relevance (Costa, Oliveira, Júnior, & Freitas, 2014).
Safety And Hazards
properties
IUPAC Name |
3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDXAJNQKSIPGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862543 | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
CAS RN |
68931-30-6 | |
| Record name | 3,7,11,15-Tetramethyl-1,6,10,14-hexadecatetraen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68931-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68931-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





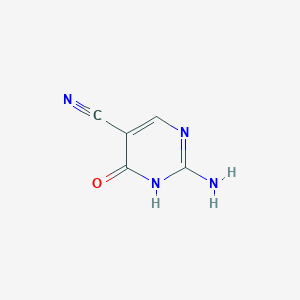



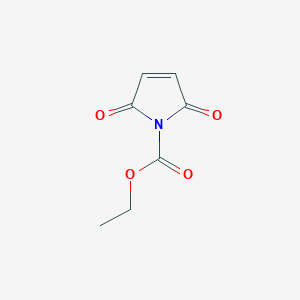
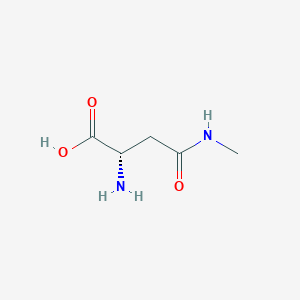
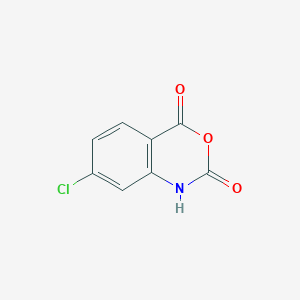
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)

![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde](/img/structure/B1580714.png)